Meta-Methoxy Substitution Pattern Differentiates LogP and Topological Polar Surface Area from Para-Methoxy and Unsubstituted Phenylpyrazoles
The 3-methoxy substitution pattern on the phenyl ring of 3-(3-methoxyphenyl)-1H-pyrazole yields distinct physicochemical property values relative to its regioisomers and unsubstituted analogs. The meta-methoxy arrangement confers an XLogP3-AA value of 1.8 and a topological polar surface area (TPSA) of 37.9 Ų [1]. In contrast, para-methoxy analogs (e.g., 3-(4-methoxyphenyl)-1H-pyrazole) exhibit a different hydrogen-bonding geometry due to the linear orientation of the methoxy oxygen relative to the pyrazole core, while ortho-methoxy analogs introduce steric hindrance that alters rotational freedom. The unsubstituted 3-phenyl-1H-pyrazole lacks the hydrogen bond acceptor capacity of the methoxy oxygen entirely, resulting in a lower TPSA and different lipophilicity profile. These quantitative property differences directly impact membrane permeability, solubility, and protein-ligand binding interactions in drug discovery campaigns.
Comparators: para-methoxy (different H-bond geometry), ortho-methoxy (steric constraints), unsubstituted phenyl (no methoxy acceptor). Specific comparator numeric data not located.
| Evidence Dimension | Physicochemical property profile (XLogP3-AA and TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; TPSA = 37.9 Ų |
| Comparator Or Baseline | Para-methoxy analog (3-(4-methoxyphenyl)-1H-pyrazole): Different hydrogen-bonding geometry; Ortho-methoxy analog: Steric hindrance and altered conformational landscape; Unsubstituted 3-phenyl-1H-pyrazole: No methoxy hydrogen bond acceptor |
| Quantified Difference | Qualitative class-level differentiation; specific numeric comparator data not located in accessible sources for this specific evidence dimension |
| Conditions | Computed physicochemical property values derived from standard cheminformatics algorithms (XLogP3-AA, Cactvs TPSA) as aggregated in PubChem; experimental validation context not specified in primary literature |
Why This Matters
Procurement decisions in medicinal chemistry require specific substitution patterns that match SAR hypotheses; substituting with a regioisomer or unsubstituted analog changes the physicochemical profile and invalidates prior optimization data.
- [1] PubChem. (2026). 3-(3-Methoxyphenyl)-1H-Pyrazole: Computed Properties. CID 2736766. Retrieved from National Center for Biotechnology Information. View Source
